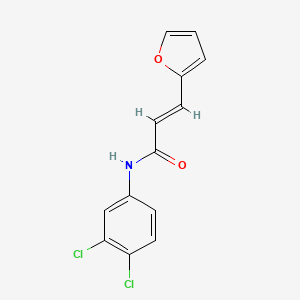

(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide, also known as DCPIB, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 2001 and has since been used in a variety of applications.

Scientific Research Applications

Interaction with Biological Molecules

The study by Laughton et al. (1995) delves into the interaction between DNA and 2,5-bis(4-guanylphenyl)furan (furamidine), an analogue of the antitrypanosomal drug berenil, which shows a structural similarity to the queried compound. The research highlights furamidine's higher DNA-binding affinity compared to berenil due to its ability to form direct hydrogen bond interactions with DNA, offering insights into the structural origins of its enhanced biological activity (Laughton et al., 1995).

Synthesis and Material Science Applications

Jiang et al. (2015) reported on the enzymatic polymerization of Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, presenting them as sustainable alternatives to polyphthalamides. This study highlights the synthesis of high molecular weight polyamides using a green chemistry approach, which could be relevant for developing new materials with the furan moiety as a key component (Jiang et al., 2015).

Pharmaceutical and Therapeutic Potentials

Eddington et al. (2000) explored enaminones, enamines of ss-dicarbonyl compounds, for their anticonvulsant activity. The research outlines the therapeutic potential of these compounds, including those structurally related to the queried compound, by discussing their novel brain transport mechanism and providing a direction for synthetic advancements (Eddington et al., 2000).

Environmental and Chemical Reactivity

Bartha (1969) discovered an unexpected residue formed from the combination of herbicides closely related to the structure of the queried compound. This study underscores the environmental implications and chemical reactivity of compounds containing the dichlorophenyl moiety, contributing to our understanding of pesticide interactions and the formation of hybrid residues (Bartha, 1969).

properties

IUPAC Name |

(E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-11-5-3-9(8-12(11)15)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCIFPMXTAEUMX-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2545233.png)

![2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545234.png)

![N-(4-fluorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2545239.png)

![2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2545240.png)

![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2545242.png)

![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine](/img/structure/B2545244.png)

![N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2545245.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2545247.png)